molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No. B157198
M. Wt: 151.13 g/mol
InChI Key: NNFLJNVOEIKGIZ-UHFFFAOYSA-N
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Description

The compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their presence in various biologically active molecules. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antibacterial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been approached through various methods. One efficient method involves the use of 4-methylaniline and malononitrile as starting materials, undergoing a five-step process that includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Another approach for synthesizing 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines starts from 5-amino-pyrazole-4-carbonitrile, reacting with various hydrazides in an ethanolic sodium ethoxide medium . Additionally, a series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been prepared using a two to three-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structures of these pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . Computational studies have also been conducted to optimize the geometry, analyze van der Waals forces, dipole moments, atomic charges, and frontier orbital energies, which are crucial for understanding the interaction of these molecules with biological targets .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of chemical reactivity, which is essential for their biological activity. For instance, the presence of electron-donating groups on the phenyl rings of these compounds has been suggested to enhance their antibacterial activities through a soft nucleophilic attack on bio-macromolecular targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The substituents on the central scaffold affect the lipophilicity and, consequently, the biological activity of these compounds. For example, the presence of highly lipophilic substituents at opposite sides of the central scaffold is required for activity on the sigma-1 receptor, which is involved in the treatment of pain .

Scientific Research Applications

1. Treatment of Triple Negative Breast Cancer

  • Summary of Application : This compound has been used in the treatment of Triple Negative Breast Cancer (TNBC). It was found to be a potent inhibitor of Src, a protein that is often overexpressed in cancer cells .
  • Methods of Application : A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were synthesized and tested for their anti-TNBC activities both in vitro and in vivo .
  • Results : The compound showed potent anti-TNBC activities both in vitro and in vivo, and good pharmacokinetic properties and low toxicity .

2. Antiamoebic Activity

  • Summary of Application : Pyrazolo[3,4-d]pyrimidine analogues were synthesized and tested for their in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica .
  • Methods of Application : The analogues were synthesized by treating 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with different sulfonyl chlorides and triethylamine in dry dichloromethane .
  • Results : Two compounds were found to be better inhibitors than the reference drug metronidazole .

3. Anticancer Activity

  • Summary of Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Methods of Application : The compounds were synthesized and tested for their cytotoxicity against tested cancer cell lines .
  • Results : Among the synthesized compounds, several showed promising cytotoxicity against the tested cancer cell lines .

4. FLT3 Inhibitors

  • Summary of Application : A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring were designed and synthesized as FLT3 inhibitors .
  • Methods of Application : The compounds were evaluated for their cytotoxicity on 60-NCI cell lines .
  • Results : Compounds with the piperazine acetamide linkage exhibited a remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

5. Protein Kinase D Inhibitor

  • Summary of Application : Pyrazolo[3,4-d]pyrimidine analogues were designed and synthesized as protein kinase D inhibitors .
  • Methods of Application : The analogues were synthesized and tested for their inhibitory activity against protein kinase D .
  • Results : The compounds showed promising inhibitory activity against protein kinase D .

6. CDK2 Inhibition

  • Summary of Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as CDK2 inhibitors .
  • Methods of Application : The compounds were tested for their inhibitory activity against CDK2 .
  • Results : Several compounds showed promising inhibitory activity against CDK2 .

7. FLT3 Inhibitors

  • Summary of Application : A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring were designed and synthesized as FLT3 inhibitors .
  • Methods of Application : The compounds were evaluated for their cytotoxicity on 60-NCI cell lines .
  • Results : Compounds with the piperazine acetamide linkage exhibited a remarkable anticancer activity among all of the tested compounds, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

8. Protein Kinase D Inhibitor

  • Summary of Application : Pyrazolo[3,4-d]pyrimidine analogues were designed and synthesized as protein kinase D inhibitors .
  • Methods of Application : The analogues were synthesized and tested for their inhibitory activity against protein kinase D .
  • Results : The compounds showed promising inhibitory activity against protein kinase D .

9. CDK2 Inhibition

  • Summary of Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as CDK2 inhibitors .
  • Methods of Application : The compounds were tested for their inhibitory activity against CDK2 .
  • Results : Several compounds showed promising inhibitory activity against CDK2 .

Safety And Hazards

While specific safety and hazard information for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” was not found, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, the development of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold could be a promising area of research .

properties

IUPAC Name

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFLJNVOEIKGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Anderson, HB Cottam, SB Larson… - Journal of …, 1990 - Wiley Online Library
Synthesis of the pyrazolo[3,4‐d]pyrimidin‐3‐one congeners of guanosine, adenosine and inosine is described. Glycosylation of 3‐methoxy‐6‐methylthio‐1H‐pyrazolo[3,4‐d]pyrimidin‐4…
Number of citations: 64 onlinelibrary.wiley.com

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